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Compound of Interest

Compound Name: 2-Bromo-4,5-dimethylthiazole

Cat. No.: B1278221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-4,5-dimethylthiazole, a

heterocyclic building block with significant potential in medicinal chemistry and drug discovery.

The document details its commercial availability, key chemical and physical properties, and

established experimental protocols for its use in the synthesis of biologically active molecules,

particularly kinase inhibitors.

Commercial Availability and Supplier Information
2-Bromo-4,5-dimethylthiazole (CAS No. 29947-24-8) is commercially available from a range

of chemical suppliers catering to the research and development sector. It is typically offered in

various quantities with high purity, suitable for synthetic chemistry applications.
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[1]
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[3]
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02-4
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[4]

Physicochemical and Spectroscopic Data
Detailed experimental data for 2-Bromo-4,5-dimethylthiazole is not widely published.

However, data for structurally related compounds can provide valuable reference points.

Table 2.1: Known Properties of 2-Bromo-4,5-dimethylthiazole
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Property Value Source

CAS Number 29947-24-8 [1]

Molecular Formula C₅H₆BrNS [1]

Molecular Weight 192.08 g/mol [1]

Table 2.2: Physical Properties of a Structural Isomer: 5-Bromo-2,4-dimethyl-1,3-thiazole (CAS:

28599-52-2)

Property Value Source

Melting Point 153-155 °C [5]

Boiling Point 188-190 °C (at 745 Torr) [5]

Density 1.589 g/cm³ (Predicted) [5]

Spectroscopic Data: While specific spectra for 2-Bromo-4,5-dimethylthiazole are not readily

available in the public domain, suppliers like Ambeed indicate the availability of NMR and other

analytical data upon request.[3] For reference, the ¹H NMR spectrum of the parent 2-

bromothiazole shows two doublets in the aromatic region around 7.3-7.6 ppm.[6] For 2-Bromo-
4,5-dimethylthiazole, one would expect to see two singlet peaks in the methyl region of the ¹H

NMR spectrum.

Synthesis and Experimental Protocols
The synthesis of substituted thiazoles is a well-established field in organic chemistry. While a

specific protocol for 2-Bromo-4,5-dimethylthiazole is not detailed in the available literature, its

synthesis can be inferred from standard methods such as the Hantzsch thiazole synthesis,

followed by bromination.

General Synthesis of 2,4,5-Alkyl-Substituted Thiazoles
The Hantzsch thiazole synthesis is a classical and versatile method for preparing thiazole rings.

It involves the condensation of an α-haloketone with a thioamide. For 2,4,5-trimethylthiazole (a

close analog), the reaction proceeds by reacting 3-bromo-2-butanone with thioacetamide.
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Key Synthetic Reactions in Drug Development
The true utility of 2-Bromo-4,5-dimethylthiazole for drug development professionals lies in its

capacity as a versatile intermediate. The bromine atom at the 2-position serves as a reactive

handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex

molecular architectures.

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction between an

organohalide and a boronic acid or ester. This reaction is extensively used in the synthesis of

kinase inhibitors, where an aryl or heteroaryl group is coupled to the thiazole core.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

2-Bromo-4,5-dimethylthiazole (1.0 mmol, 1 equivalent)

Aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equivalents)

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol,

5 mol%)

Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2

equivalents)

Anhydrous solvent system (e.g., 1,4-dioxane and water)

Procedure:

To a flame-dried reaction vessel, add 2-Bromo-4,5-dimethylthiazole, the boronic acid,

the palladium catalyst, and the base.

Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this

cycle three times to ensure an inert atmosphere.

Add the degassed solvent system via syringe.
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Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir for 12-

24 hours.

Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

Upon completion, cool the mixture to room temperature, dilute with an organic solvent

(e.g., ethyl acetate), and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to yield the desired coupled

product.

Reaction Setup
Reaction Workup & Purification

Combine Reactants:
- 2-Bromo-4,5-dimethylthiazole

- Boronic Acid
- Pd Catalyst & Base

Establish Inert Atmosphere
(Evacuate/Backfill Ar) Add Degassed Solvents Heat Mixture

(e.g., 90°C, 12-16h)
Monitor Progress
(TLC / LC-MS) Cool & Quench Liquid-Liquid Extraction Dry & Concentrate Column Chromatography J

Final Product:
2-Aryl-4,5-dimethylthiazole

Click to download full resolution via product page

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application in Drug Discovery: Targeting the p38
MAPK Signaling Pathway
Thiazole derivatives are prominent scaffolds in the development of kinase inhibitors. The p38

mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory

responses and is implicated in diseases such as rheumatoid arthritis, inflammatory bowel

disease, and certain cancers.[7] Bromothiazoles, including 2-Bromo-4,5-dimethylthiazole, are

valuable starting materials for synthesizing potent and selective p38 MAPK inhibitors.[4][7]
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The general strategy involves using the thiazole core as a central scaffold. The substituent at

the 2-position, introduced via coupling to the bromine atom, can be tailored to interact with the

ATP-binding pocket of the kinase, thereby inhibiting its activity.
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Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

In Vitro Kinase Assay Protocol
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To evaluate the efficacy of newly synthesized inhibitors, an in vitro kinase assay is essential.

This protocol provides a general method for assessing the inhibitory activity against a specific

protein kinase like p38 MAPKα.

Materials:

Recombinant human p38 MAPKα enzyme

ATP and a suitable peptide substrate (e.g., MEF2C)

Synthesized inhibitor compounds (serially diluted in DMSO)

Assay buffer (containing Tris-HCl, MgCl₂, DTT)

A commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®)

White, opaque 96-well microplates

Procedure:

Prepare serial dilutions of the inhibitor compounds in DMSO.

In a 96-well plate, add the recombinant p38 MAPKα enzyme, the peptide substrate, and

the diluted inhibitor compounds to the assay buffer. Include positive (known inhibitor) and

negative (DMSO vehicle) controls.

Initiate the kinase reaction by adding a solution of ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the remaining ATP levels by adding the luminescent

reagent from the assay kit.

Measure luminescence using a plate reader. A lower signal indicates higher kinase activity

(more ATP consumed) and thus lower inhibition.

Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage

of inhibition against the logarithm of the inhibitor concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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